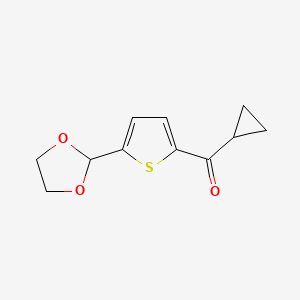

Cyclopropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is an organic compound that features a cyclopropyl group, a 1,3-dioxolane ring, and a thienyl ketone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone typically involves the formation of the 1,3-dioxolane ring through a stereoselective assembly of three components: an alkene, a carboxylic acid, and a silyl enol ether. This reaction proceeds via the generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine . The stereoselective trapping of the cation intermediate with silyl enol ether completes the formation of the dioxolane product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as distillation and crystallization to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

Cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thienyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thienyl derivatives.

Aplicaciones Científicas De Investigación

Cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of Cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form reactive intermediates, which can interact with cellular components, leading to various biological outcomes. Specific molecular targets and pathways may include enzymes involved in metabolic processes and signaling pathways related to cell growth and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

- Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone

- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide

- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

Cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is unique due to its combination of a cyclopropyl group, a 1,3-dioxolane ring, and a thienyl ketone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Actividad Biológica

Cyclopropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that has garnered interest in the scientific community due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, detailing its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C11H12O3S and a molecular weight of approximately 226.29 g/mol. The compound features a cyclopropyl group, a dioxolane ring, and a thienyl moiety, which may contribute to its biological activity (Table 1).

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | C11H12O3S | 226.29 g/mol | Cyclopropyl group and dioxolane ring |

| Cyclobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone | C12H14O3S | 238.31 g/mol | Larger cyclobutyl group |

| 5-(1,3-Dioxolan-2-YL)-2-thienyl propanoyl ketone | C12H14O3S | 238.31 g/mol | Lacks cyclopropyl group |

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of cyclopropane derivatives with dioxolane-containing compounds. Key parameters such as temperature, solvent choice, and reaction time play significant roles in optimizing yield and purity (source ).

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar properties. The presence of the dioxolane ring is believed to enhance its interaction with microbial membranes (source ).

Anticancer Potential

Research has indicated that this compound may act as a potential anticancer agent . Studies on structurally related compounds have demonstrated inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural features of this compound may facilitate interactions with key molecular targets involved in cancer progression (source ).

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound forms reactive intermediates that interact with cellular components such as enzymes and receptors involved in metabolic processes and signaling pathways related to cell growth and apoptosis (source ).

Case Studies

- Antimicrobial Activity Study : A study investigating the antimicrobial effects of structurally similar thienyl ketones found that compounds with dioxolane rings exhibited enhanced activity against Gram-positive bacteria. This suggests a potential for this compound to be effective against similar pathogens.

- Anticancer Screening : In vitro assays on related compounds demonstrated significant cytotoxic effects on various cancer cell lines at micromolar concentrations. These findings provide a foundation for further exploration into the anticancer properties of this compound.

Propiedades

IUPAC Name |

cyclopropyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c12-10(7-1-2-7)8-3-4-9(15-8)11-13-5-6-14-11/h3-4,7,11H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKVBIRMCPUHPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(S2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641895 |

Source

|

| Record name | Cyclopropyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-50-4 |

Source

|

| Record name | Cyclopropyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.